N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide
Description
N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-11-8-17-6-5-15(11)16(19)18-14-4-3-12-9-20-10-13(12)7-14/h3-8H,2,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOGONHDBZZTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)NC2=CC3=C(COC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Claisen–Schmidt condensation reaction, which is used to form the benzofuran core . This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Claisen–Schmidt reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts and controlled reaction environments to minimize side reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor and antibacterial mechanisms.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2-benzofuran-5-yl)-3-ethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as tumor growth or bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide: This compound shares the benzofuran core but has different substituents, leading to variations in biological activity.
2-Cyano-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)benzenesulfonamide: Another benzofuran derivative with distinct chemical properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
